2-Hydroxy-5-oxoproline

Description

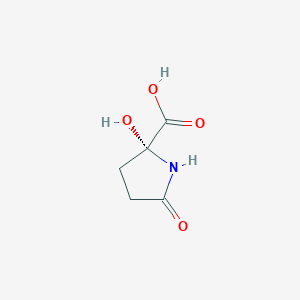

Structure

3D Structure

Properties

CAS No. |

52100-66-0 |

|---|---|

Molecular Formula |

C5H7NO4 |

Molecular Weight |

145.11 g/mol |

IUPAC Name |

(2R)-2-hydroxy-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C5H7NO4/c7-3-1-2-5(10,6-3)4(8)9/h10H,1-2H2,(H,6,7)(H,8,9)/t5-/m1/s1 |

InChI Key |

XWXRVFUXLXYGHK-RXMQYKEDSA-N |

Isomeric SMILES |

C1C[C@](NC1=O)(C(=O)O)O |

Canonical SMILES |

C1CC(NC1=O)(C(=O)O)O |

Origin of Product |

United States |

Metabolic Pathways and Enzymology of 2 Hydroxy 5 Oxoproline

The Glutamine Transaminase-ω-Amidase (GTωA) Pathway

The GTωA pathway, previously known as the glutaminase (B10826351) II pathway, represents an alternative route for glutamine metabolism distinct from the canonical glutaminase (GLS) reaction. nih.govnih.govpreprints.org This pathway involves a two-step process: a transamination reaction followed by a deamidation reaction, ultimately converting L-glutamine into the tricarboxylic acid (TCA) cycle intermediate, α-ketoglutarate. nih.govpreprints.org A key feature of this pathway is that it does not involve a net change in redox status, allowing for the production of α-ketoglutarate even under hypoxic conditions. nih.govpreprints.org

Glutamine Transaminases (GTK, GTL) and Their Catalytic Roles

The initial step of the GTωA pathway is catalyzed by L-glutamine transaminases. In mammals, two primary forms have been identified: glutamine transaminase K (GTK) and glutamine transaminase L (GTL). researchgate.net These enzymes are also known as kynurenine (B1673888) aminotransferases, specifically KYAT1 and KYAT3, respectively. biorxiv.org They catalyze the reversible transfer of an amino group from L-glutamine to a variety of α-keto acid acceptors. nih.govresearchgate.net This reaction yields L-amino acids and the α-keto acid analogue of glutamine, α-ketoglutaramate (KGM). nih.gov

GTK is found in most mammalian tissues, with particularly high activity in the kidney and liver, and is present in both cytosolic and mitochondrial compartments. nih.govnih.gov GTL activity is highest in the liver. nih.gov While glutamine is the most significant physiological amine donor, these enzymes exhibit broad substrate specificity. nih.govnih.gov For instance, they can also act on L-methionine and aromatic amino acids. nih.gov An especially prominent α-keto acid substrate for both GTK and GTL is α-keto-γ-methiolbutyrate (KMB), which links the GTωA pathway to the methionine salvage pathway. nih.govnih.gov

| Enzyme | Alternative Name | Primary Location | Key Substrates (Amine Donors) | Key Substrates (α-Keto Acid Acceptors) |

| Glutamine Transaminase K (GTK) | Kynurenine Aminotransferase I (KYAT1), Cysteine S-conjugate β-lyase 1 (CCBL1) | Kidney, Liver, Brain | L-Glutamine, L-Methionine, Phenylalanine, Cysteine, Kynurenine | α-Keto-γ-methiolbutyrate (KMB), Phenylpyruvate |

| Glutamine Transaminase L (GTL) | Kynurenine Aminotransferase III (KYAT3), Cysteine S-conjugate β-lyase 2 (CCBL2) | Liver | L-Glutamine, Histidine | α-Keto-γ-methiolbutyrate (KMB) |

ω-Amidase (Nit2) Activity and Substrate Specificity

ω-Amidase is a ubiquitously expressed enzyme found in mammalian tissues, plants, bacteria, and fungi, with high activity in the cytosol and mitochondria of the liver and kidney. nih.govnih.govnih.gov It is a versatile enzyme, demonstrating activity towards several substrates. Its primary role is to detoxify potentially harmful intermediates by converting them into useful metabolites. uniprot.org Besides α-ketoglutaramate, ω-amidase also efficiently hydrolyzes α-ketosuccinamate (the α-keto acid of asparagine) to oxaloacetate and ammonia (B1221849). uniprot.orguniprot.org The enzyme exhibits a broad pH optimum for its activity. nih.gov The catalytic mechanism is understood to involve a Cys-Glu-Lys triad (B1167595) in its active site. nih.gov

| Enzyme | Alternative Name | EC Number | Primary Substrates | Products |

| ω-Amidase | Nitrilase-like protein 2 (Nit2) | 3.5.1.3 | α-Ketoglutaramate, α-Ketosuccinamate | α-Ketoglutarate + NH₄⁺, Oxaloacetate + NH₄⁺ |

Intermediates and Reaction Mechanisms within the GTωA Pathway

The central intermediate in the GTωA pathway is α-ketoglutaramate (KGM). Following its formation via transamination, KGM exists in a dynamic equilibrium with its cyclic lactam form, 2-hydroxy-5-oxoproline. researchgate.netbiorxiv.org Under physiological conditions, this equilibrium overwhelmingly favors the formation of the stable, cyclic this compound, with approximately 99.7% of the molecule existing in this form, while only about 0.3% remains as the open-chain KGM. researchgate.net

Transamination: L-Glutamine + α-Keto Acid ⇌ α-Ketoglutaramate (KGM) + L-Amino Acid (catalyzed by GTK/GTL)

Cyclization (Spontaneous): α-Ketoglutaramate (KGM) ⇌ this compound

Hydrolysis: α-Ketoglutaramate (KGM) + H₂O → α-Ketoglutarate + NH₄⁺ (catalyzed by ω-amidase)

Although the initial transamination step is reversible, the pathway is driven forward and rendered effectively irreversible by two key factors: the spontaneous and highly favorable cyclization of KGM to this compound, and the rapid, irreversible hydrolysis of the small fraction of open-chain KGM by ω-amidase. researchgate.netpreprints.org This ensures a continuous flux from glutamine to α-ketoglutarate.

Interconnection with the γ-Glutamyl Cycle

While this compound is a product of the GTωA pathway, it is structurally related to 5-oxoproline (also known as pyroglutamic acid), a key metabolite in the γ-glutamyl cycle. Understanding the distinction and relationship between these two molecules and their respective pathways is crucial.

Relationship to 5-Oxoproline Metabolism Pathways

The γ-glutamyl cycle is a six-enzyme pathway essential for the synthesis and degradation of glutathione (B108866) (GSH), a major cellular antioxidant. rupahealth.comtaylorandfrancis.com A central intermediate in this cycle is 5-oxoproline. It is critical to distinguish that this compound is not a direct intermediate of the γ-glutamyl cycle. The structural difference is the hydroxyl group at the second carbon position in this compound, which is absent in 5-oxoproline.

The metabolic link is indirect, stemming from their roles in amino acid and nitrogen metabolism. Both pathways process derivatives of glutamate (B1630785). The GTωA pathway provides a route for glutamine's carbon skeleton to enter the TCA cycle as α-ketoglutarate. nih.gov The γ-glutamyl cycle is primarily involved in glutathione homeostasis and amino acid transport. pnas.orgpnas.org Accumulation of 5-oxoproline is often a marker of disruptions in the γ-glutamyl cycle, such as in cases of glutathione synthetase deficiency or chronic acetaminophen (B1664979) use, which can deplete glutathione stores. taylorandfrancis.comnih.gov Conversely, elevated levels of this compound (measured as KGM) in urine are indicative of disturbances in the GTωA pathway, often seen in primary hyperammonemic diseases like urea (B33335) cycle disorders. nih.gov

Enzymatic Steps Involved in 5-Oxoproline Degradation and Formation of Related Metabolites

The formation and degradation of 5-oxoproline are governed by specific enzymes within the γ-glutamyl cycle.

Formation of 5-Oxoproline: 5-oxoproline is formed from γ-glutamyl amino acids by the action of γ-glutamyl cyclotransferase . taylorandfrancis.comnih.gov This enzyme releases the transported amino acid and cyclizes the γ-glutamyl portion to form 5-oxoproline. In situations where glutathione synthesis is impaired, such as a deficiency in glutathione synthetase, the precursor γ-glutamylcysteine is overproduced and shunted towards γ-glutamyl cyclotransferase, leading to a significant accumulation of 5-oxoproline. taylorandfrancis.comtoxicologia.org.ar

Degradation of 5-Oxoproline: The ring of 5-oxoproline is opened by the enzyme 5-oxoprolinase (also known as pyroglutamate (B8496135) hydrolase) to regenerate L-glutamate. nih.gov This reaction is energy-dependent, requiring the hydrolysis of ATP to ADP and inorganic phosphate. pnas.orgnih.gov The regenerated glutamate can then be used for various metabolic processes, including the resynthesis of glutathione, thus closing the cycle. nih.gov

Biochemical Roles and Physiological Significance

Role in Nitrogen Metabolism and Ammonia (B1221849) Homeostasis in Animal Tissues

In mammalian tissues, 2-hydroxy-5-oxoproline is a metabolite within the glutaminase (B10826351) II pathway, an alternative route to the primary glutaminase reaction for processing glutamine. nih.govresearchgate.net This pathway involves the transamination of glutamine to form α-ketoglutaramate, which is then hydrolyzed by ω-amidase to yield α-ketoglutarate and ammonia. nih.govresearchgate.net The presence and concentration of this compound (as its equilibrium form, KGM) in tissues and urine can reflect the status of nitrogen metabolism and ammonia levels. nih.govnih.gov

The formation of this compound is intrinsically linked to the availability of glutamine. In conditions of hyperammonemia, such as inborn errors of the urea (B33335) cycle, increased systemic ammonia leads to a rise in glutamine synthesis. nih.gov This elevation in glutamine, a primary substrate for the glutaminase II pathway, subsequently drives the production of α-ketoglutaramate and its cyclized form, this compound. nih.gov Consequently, markedly elevated levels of this compound are observed in the urine of individuals with urea cycle disorders, serving as a biomarker for these conditions. nih.govnih.gov Conversely, in certain metabolic disorders like propionic acidemia, where plasma glutamine levels may be decreased, a corresponding lack of significant elevation in urinary this compound is noted despite high ammonia levels. nih.gov

The glutaminase II pathway, which produces the precursor to this compound, represents a route for the generation of ammonia from the amide group of glutamine. nih.govresearchgate.net While the primary glutaminase reaction is a major source of ammonia, the glutaminase II pathway also contributes to ammonia production in various tissues, including the kidney and liver, where the necessary enzymes, glutamine transaminases and ω-amidase, are present. nih.govresearchgate.net The activity of this pathway, and thus the formation of α-ketoglutaramate/2-hydroxy-5-oxoproline, is a component of the broader physiological processes that regulate ammonia balance. nih.gov Disturbances in this balance, particularly those leading to hyperammonemia, result in increased flux through this pathway and elevated levels of its intermediates. nih.govnih.gov

| Condition | Plasma Ammonia | Plasma Glutamine | Urinary this compound (KGM) | Reference |

| Urea Cycle Disorders | Increased | Increased | Markedly Increased | nih.govnih.gov |

| Propionic Acidemia | Increased | Decreased | Not Significantly Increased | nih.gov |

Signaling Functions and Metabolic Regulation in Plants

This compound functions as a potent stimulator of nitrate (B79036) uptake and assimilation. nih.govoup.com When this compound is supplied to plant roots, the rate of nitrate uptake can approximately double. nih.govoup.com Its application to foliage enhances the activities of key enzymes involved in nitrogen metabolism, including those for nitrate reduction and ammonium (B1175870) assimilation. nih.govoup.com This upregulation of the nitrogen assimilation pathway ensures that the plant can efficiently process the increased influx of nitrate. uniumbioscience.com The concentration of this compound in leaves increases as nitrate availability rises, suggesting it is part of a feedback loop that signals the plant's nitrogen status. nih.govoup.com

The signaling function of this compound extends to carbon metabolism, creating a coordinated response between nitrogen and carbon pathways. google.com By stimulating nitrogen uptake and assimilation, it triggers a broader metabolic upregulation, turning on genes associated with CO2 uptake and photosynthesis. uniumbioscience.com Exogenous application of this compound to either the roots or leaves has been shown to result in greater biomass accumulation. nih.govoup.com This is achieved by promoting growth through the simultaneous coordination of carbon fixation and nitrogen assimilation, leading to more efficient use of available resources. google.comosti.gov

| Treatment/Condition | Effect on Plant Processes | Outcome | Reference |

| Exogenous application of this compound to roots | ~2x increase in nitrate uptake rate | Enhanced Nitrogen Acquisition | nih.govoup.com |

| Foliar application of this compound | Increased activity of nitrate reduction and ammonium assimilation enzymes | Improved Nitrogen Metabolism | nih.govoup.com |

| Increased concentration of this compound | Upregulation of genes for CO2 uptake and photosynthesis | Increased Biomass Accumulation | uniumbioscience.com |

Implications in Cellular Metabolism and Disease Mechanisms

Disturbances in Nitrogen Metabolism Under Hyperammonemic Conditions

Under conditions of hyperammonemia, particularly in individuals with inborn errors of the urea cycle, there are significant disturbances in nitrogen metabolism. A key indicator of these disturbances is the marked elevation of this compound, the lactam form of α-ketoglutaramate, in the urine. nih.govnih.govresearchgate.net α-Ketoglutaramate is the α-keto acid analog of glutamine and exists in equilibrium with its cyclical lactam form, this compound, under physiological pH. nih.gov

Inborn errors of the urea cycle are a group of genetic disorders that result in the deficiency of one of the five enzymes required for the conversion of ammonia into urea. nih.govmerckmanuals.com This leads to an accumulation of ammonia in the blood, a condition known as primary hyperammonemia. nih.gov The elevated ammonia levels drive an increase in the synthesis of glutamine from glutamate (B1630785) and ammonia, a process catalyzed by glutamine synthetase. nih.gov This systemic increase in glutamine production is thought to be a key factor leading to the increased formation and subsequent urinary excretion of α-ketoglutaramate and its lactam, this compound. nih.gov

Research has demonstrated that urinary levels of this compound (measured as α-ketoglutaramate) are significantly increased in patients with various urea cycle disorders. nih.govnih.govresearchgate.net This elevation has been observed in patients with deficiencies in any of the five urea cycle enzymes. nih.gov Furthermore, increased urinary excretion of this compound has also been noted in other primary hyperammonemic conditions, such as lysinuric protein intolerance and defects in the ornithine transporter I. nih.govnih.govresearchgate.net Consequently, urinary this compound is considered a biomarker for hyperammonemia associated with urea cycle disorders. nih.gov

| Condition | Patient Group | Urinary α-Ketoglutaramate (mmol/mol creatinine) | Blood Ammonia (µM) |

| Urea Cycle Disorders | Patients (n=12) | Significantly elevated (p<10⁻⁶ vs. controls) | Variably elevated |

| Ornithine Transporter I Defect (Patient 1) | Patient (n=1) | 1.81 | Not Available |

| Ornithine Transporter I Defect (Patient 2) | Patient (n=1) | 3.88 | Not Available |

| Lysinuric Protein Intolerance | Patients (n=3) | Elevated | High in 2 of 3 patients |

| Healthy Controls | Age-matched (n=35) | 0.53 - 2.25 | Normal |

This table presents a summary of findings on urinary α-ketoglutaramate levels in various hyperammonemic conditions, adapted from research data. nih.gov

Contribution to Glutamine Anaplerosis and 'Glutamine Addiction' in Cancer Cells

Many types of cancer cells exhibit a phenomenon known as "glutamine addiction," where they become highly dependent on the amino acid glutamine for survival and proliferation. auctoresonline.orgfrontiersin.orgnih.govfrontiersin.org Glutamine serves as a crucial source of both carbon and nitrogen for rapidly dividing cancer cells, contributing to energy production, biosynthesis of macromolecules like nucleotides and lipids, and maintenance of redox homeostasis. frontiersin.orgnih.gov The process of replenishing tricarboxylic acid (TCA) cycle intermediates is termed anaplerosis, and glutamine is a primary anaplerotic substrate in many cancers. nih.govmdpi.com

The canonical pathway for glutamine utilization in cancer involves its conversion to glutamate by glutaminase (GLS), followed by the conversion of glutamate to the TCA cycle intermediate α-ketoglutarate. nih.gov However, an alternative, less-studied pathway known as the glutaminase II or glutamine transaminase-ω-amidase (GTωA) pathway also contributes to glutamine metabolism. researchgate.netnih.gov In this pathway, glutamine is first converted to α-ketoglutaramate by a glutamine transaminase. researchgate.netfrontiersin.org Subsequently, α-ketoglutaramate is hydrolyzed by ω-amidase to yield α-ketoglutarate and ammonia. researchgate.net

As previously noted, α-ketoglutaramate exists in equilibrium with its lactam form, this compound. nih.gov Therefore, the GTωA pathway, involving this compound as an intermediate, represents an alternative route for cancer cells to generate α-ketoglutarate from glutamine to fuel the TCA cycle. nih.gov This metabolic flexibility allows cancer cells to adapt to different metabolic demands and maintain their high proliferative rate. nih.gov The reliance on glutamine metabolism, including the GTωA pathway, makes it a potential target for cancer therapy. nih.govnih.gov

| Pathway | Key Enzymes | Metabolic Conversion | Role in Cancer |

| Canonical Pathway (Glutaminolysis) | Glutaminase (GLS), Glutamate Dehydrogenase (GDH) or other transaminases | Glutamine → Glutamate → α-Ketoglutarate | Primary route for glutamine anaplerosis and nitrogen donation. nih.govfrontiersin.org |

| Glutamine Transaminase-ω-Amidase (GTωA) Pathway | Glutamine Transaminase, ω-Amidase | Glutamine ⇌ α-Ketoglutaramate (and its lactam this compound) → α-Ketoglutarate | Alternative route for α-ketoglutarate production, contributing to metabolic plasticity. researchgate.netnih.gov |

Role in Other Metabolic Perturbations and Associated Biochemical Phenotypes

The involvement of this compound extends to other metabolic disturbances beyond primary hyperammonemia. In cases of secondary hyperammonemia, such as in propionic acidemia and methylmalonic acidemia, the correlation between elevated blood ammonia and urinary this compound levels is weak. nih.govnih.gov This may be due to the underlying metabolic defects in these conditions, which can interfere with the synthesis of glutamine and its metabolites. nih.gov For instance, in propionic acidemia, the accumulation of propionyl-CoA can disrupt the TCA cycle, leading to decreased availability of the carbon skeletons required for glutamine synthesis. nih.gov

Furthermore, this compound is structurally related to 5-oxoproline (pyroglutamic acid), an intermediate in the γ-glutamyl cycle, which is essential for glutathione (B108866) synthesis and amino acid transport. toxicologia.org.arfortunejournals.com An acquired metabolic disorder known as 5-oxoprolinuria, characterized by high anion gap metabolic acidosis, can occur, most commonly associated with chronic acetaminophen (B1664979) use, particularly in malnourished individuals. toxicologia.org.arnih.gov This condition is thought to arise from the depletion of glutathione, which leads to the overproduction and accumulation of 5-oxoproline. toxicologia.org.ar While distinct from the accumulation of this compound in hyperammonemia, the structural similarity of these compounds underscores the intricate connections within amino acid and nitrogen metabolism. Severe cases of 5-oxoprolinuria have been reported in various clinical settings, including sepsis and renal insufficiency, often precipitated by certain medications. fortunejournals.comde-intensivist.nl

| Metabolic Perturbation | Associated Condition(s) | Key Biochemical Findings | Role of this compound / Related Compounds |

| Secondary Hyperammonemia | Propionic Acidemia, Methylmalonic Acidemia | Moderately elevated blood ammonia, normal to high-normal urinary α-ketoglutaramate/2-hydroxy-5-oxoproline. nih.gov | Weak correlation; underlying defect may limit glutamine/α-ketoglutaramate synthesis. nih.gov |

| 5-Oxoprolinuria (Pyroglutamic Acidosis) | Chronic Acetaminophen Use, Sepsis, Malnutrition, Renal Insufficiency | High anion gap metabolic acidosis, elevated serum and urine 5-oxoproline. toxicologia.org.arfortunejournals.comnih.gov | Accumulation of 5-oxoproline (structurally related to this compound) due to dysregulation of the γ-glutamyl cycle. toxicologia.org.ar |

Advanced Analytical Methodologies for 2 Hydroxy 5 Oxoproline Quantification

Gas Chromatography-Mass Spectrometry (GC/MS) Applications in Metabolic Studies

Gas chromatography-mass spectrometry (GC/MS) stands as a cornerstone technique for the analysis of volatile and thermally stable compounds, making it highly suitable for the quantification of 2-hydroxy-5-oxoproline following appropriate derivatization. This method offers high sensitivity and specificity, allowing for the reliable identification and measurement of this metabolite in complex biological matrices such as urine and plasma. scilit.comnih.gov

A critical aspect of GC/MS analysis of non-volatile compounds like this compound is the derivatization process, which converts the analyte into a more volatile and thermally stable form. nih.govnih.gov A common approach involves a two-step derivatization: an initial esterification of the carboxylic acid group, often with a methanolic solution of hydrochloric acid, followed by acylation of the hydroxyl and amino groups. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used to create trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. nih.gov

Metabolic profiling studies have successfully utilized GC/MS to quantify this compound in various contexts. A notable application is in the investigation of urea (B33335) cycle disorders, where elevated levels of urinary this compound (the lactam form of α-ketoglutaramate) have been observed. nih.govnih.gov In these studies, the tris-TMS derivative of this compound is typically analyzed, yielding a single peak with a characteristic retention time. For instance, in one study, the tris-TMS derivative of this compound eluted at 8.58 minutes. nih.gov The quantification is often achieved using selected ion monitoring (SIM) mode, which enhances sensitivity and specificity by focusing on characteristic fragment ions of the derivatized analyte. nih.gov

The table below summarizes typical GC/MS parameters used for the analysis of this compound in metabolic studies.

| Parameter | Value/Description | Reference |

| Derivatization | Two-step: Esterification (e.g., 2M HCl/CH₃OH) followed by Silylation (e.g., BSTFA + 1% TMCS) | nih.govnih.gov |

| Column | DB-5MS or similar non-polar column | scilit.com |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | scilit.com |

| Injection Mode | Splitless or split | scilit.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | scilit.com |

| MS Detection | Selected Ion Monitoring (SIM) or Full Scan | nih.gov |

| Retention Time (tris-TMS derivative) | ~8.58 min | nih.gov |

High-Performance Liquid Chromatography (HPLC) Techniques for Separation and Detection

High-performance liquid chromatography (HPLC), particularly when coupled with tandem mass spectrometry (MS/MS), provides a powerful and versatile platform for the quantification of this compound in biological fluids. researchgate.netnih.gov This technique is well-suited for the analysis of polar and non-volatile compounds in their native state, often eliminating the need for derivatization. nih.gov

Reversed-phase HPLC is a commonly employed method for the separation of this compound and related compounds. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with the addition of an acid such as formic acid to improve peak shape and ionization efficiency. nih.gov

Given that this compound possesses a chiral center at the C2 position, the separation of its enantiomers is of significant interest in metabolic studies. ysu.edu Chiral HPLC is the method of choice for this purpose, utilizing chiral stationary phases (CSPs) or chiral mobile-phase additives. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the enantiomeric resolution of a broad range of compounds. phenomenex.comnih.gov The separation mechanism on these columns involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times. Normal-phase chromatography, using mobile phases like hexane (B92381) and isopropanol, is often effective for chiral separations on these types of columns. nih.gov

The table below outlines typical parameters for the HPLC-MS/MS analysis of compounds similar to this compound, which can be adapted for its specific quantification.

| Parameter | Value/Description | Reference |

| Chromatography Mode | Reversed-Phase or Chiral | nih.govnih.gov |

| Column (Reversed-Phase) | C18 (e.g., 2.1 x 100 mm, 1.7 µm) | researchgate.net |

| Column (Chiral) | Polysaccharide-based (e.g., Chiralpak series) | phenomenex.comnih.gov |

| Mobile Phase (Reversed-Phase) | Water/Acetonitrile gradient with 0.1% Formic Acid | nih.gov |

| Mobile Phase (Chiral, Normal-Phase) | Hexane/Isopropanol | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | researchgate.netnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative | nih.gov |

Application of Isotopic Labeling Approaches in Pathway Elucidation

Isotopic labeling is an indispensable tool in metabolic research, enabling the tracing of metabolic pathways and the accurate quantification of metabolites through isotopic dilution mass spectrometry. nih.gov By introducing atoms with a heavier isotope (e.g., ¹³C, ¹⁵N, or ²H) into a precursor molecule, researchers can follow the journey of these labeled atoms as they are incorporated into downstream metabolites, thereby elucidating the metabolic fate of the precursor. nih.gov

In the context of this compound, stable isotope-labeled analogues serve as ideal internal standards for quantification by GC/MS or HPLC-MS/MS. nih.govnih.gov The use of a labeled internal standard that is chemically identical to the analyte but has a different mass allows for the correction of variations in sample preparation, injection volume, and ionization efficiency, leading to highly accurate and precise measurements. nih.gov For example, a deuterated or ¹³C-labeled version of this compound can be synthesized and added to a biological sample at a known concentration before analysis. nih.gov

Furthermore, isotopic labeling can be employed to investigate the metabolic origins of this compound. By administering a labeled precursor, such as ¹³C- or ¹⁵N-labeled glutamine or glutamate (B1630785), and subsequently analyzing the isotopic enrichment in this compound, the contribution of that precursor to its formation can be determined. nih.gov This approach is crucial for understanding the dynamics of the metabolic pathways in which this compound is involved, such as the glutaminase (B10826351) II pathway. nih.govysu.edu The analysis of the mass isotopomer distribution in this compound and other related metabolites provides valuable insights into pathway activity and fluxes under different physiological or pathological conditions. nih.gov

The table below highlights the key applications of isotopic labeling in the study of this compound.

| Application | Description | Reference |

| Quantitative Analysis | Use of stable isotope-labeled this compound as an internal standard in isotopic dilution mass spectrometry for accurate and precise quantification. | nih.govnih.gov |

| Metabolic Pathway Tracing | Administration of labeled precursors (e.g., ¹³C-glutamine) to track the incorporation of heavy isotopes into this compound and elucidate its biosynthetic pathways. | nih.gov |

| Flux Analysis | Measurement of the rate of synthesis and turnover of this compound by monitoring the kinetics of isotope incorporation. | nih.gov |

Chemical and Biocatalytic Synthesis of 2 Hydroxy 5 Oxoproline for Research Applications

Chemical Synthesis Routes and Methodological Advancements

Chemical synthesis provides robust and scalable methods for producing 2-Hydroxy-5-oxoproline. Key approaches involve specific oxidation reactions of readily available precursors.

A highly efficient, single-step chemical synthesis for this compound utilizes Fremy's Salt (potassium nitrosodisulfonate, K₂[ON(SO₃)₂]). This method is notable for its quantitative yield and straightforward procedure. The reaction can be performed using either L-glutamine or 2-pyrrolidone-5-carboxylic acid as the starting material.

The synthesis involves reacting the chosen precursor with Fremy's Salt in a buffered aqueous solution. A sodium bicarbonate buffer is typically used to maintain the pH between 9.0 and 9.5, which is optimal for the reaction. The reaction proceeds at room temperature over several days, with completion monitored by techniques such as ¹³C-NMR spectroscopy to observe the disappearance of the starting material and the appearance of the product. Upon completion, the this compound can be isolated by adjusting the pH, removing water, and extracting the final product with a suitable solvent like dimethylsulfoxide. This method's primary advantage is its ability to produce large quantities of the target compound in an inexpensive and essentially quantitative manner.

The synthesis of this compound starting from 2-pyrrolidone-5-carboxylic acid (also known as pyroglutamic acid) is a direct oxidation reaction. One of the most effective methods for this conversion employs Fremy's Salt.

The process involves dissolving 2-pyrrolidone-5-carboxylic acid in a pH buffer solution, typically sodium bicarbonate, to maintain a pH between 9.0 and 9.5. An excess of Fremy's Salt relative to the stoichiometric requirement is then added to the solution. The reaction mixture is stirred at room temperature, and the conversion is monitored. The single-step nature of this reaction makes it an efficient and attractive route for preparing this compound with a quantitative yield.

Table 1: Chemical Synthesis of this compound using Fremy's Salt

| Parameter | Condition |

|---|---|

| Starting Material | 2-Pyrrolidone-5-carboxylic Acid or L-Glutamine |

| Oxidizing Agent | Fremy's Salt (Potassium Nitrosodisulfonate) |

| Solvent/Buffer | Sodium Bicarbonate Buffer |

| pH | 9.0 - 9.5 |

| Temperature | Room Temperature |

| Yield | Quantitative |

| Key Advantage | Single-step, inexpensive, high-yield procedure |

Alternative methods for the synthesis of this compound include the use of different oxidizing agents. The literature indicates that vanadium oxide catalysts can be employed for this purpose. acs.org While the use of vanadium-based catalysts presents a potential alternative to Fremy's salt, specific and detailed methodologies employing reagents such as ammonium (B1175870) vanadate for the direct synthesis of this compound are not extensively documented in readily available research. Another mentioned route involves the use of L-glutamate oxidase, highlighting an enzymatic approach to oxidation. acs.org

Enzymatic and Biocatalytic Production Methods

Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. These processes often operate under mild conditions and can produce enantiopure products, which is particularly valuable in pharmaceutical research.

An innovative biocatalytic approach utilizes α-transaminases for the production of this compound as a valuable co-product in a coupled reaction system. Specifically, the α-transaminase from Megasphaera elsdenii (MeTA) has been effectively used in the synthesis of L-homophenylalanine from 2-oxo-4-phenylbutanoic acid. acs.org

To enhance the productivity and efficiency of the biocatalytic synthesis, a coupled enzyme system can be designed. This is exemplified by the MeTA-catalyzed reaction where the synthesis of L-homophenylalanine is coupled with the formation of this compound. acs.org The removal of the co-product (αKGM) via its spontaneous cyclization to this compound shifts the reaction equilibrium, overcoming limitations often encountered in transaminase reactions. acs.org

To further improve productivity for preparative-scale synthesis, different process strategies such as batch, repetitive batch, and fed-batch have been investigated. The fed-batch process proved to be the most effective option. In a gram-scale fed-batch synthesis, a solution containing the substrates (2-oxo-4-phenylbutanoic acid and L-glutamine) was continuously fed into the reactor containing the whole-cell biocatalyst (E. coli expressing MeTA). This strategy allows for higher substrate loading while minimizing potential substrate inhibition. A successful fed-batch process yielded over 18 grams of L-homophenylalanine and more than 9 grams of the co-product, this compound, demonstrating the viability of this coupled system for efficient, preparative-scale production. acs.org

Table 2: Fed-Batch Biocatalytic Synthesis of this compound

| Parameter | Details |

|---|---|

| Enzyme | α-Transaminase from Megasphaera elsdenii (MeTA) |

| Primary Reaction | 2-oxo-4-phenylbutanoic acid to L-homophenylalanine |

| Amine Donor | L-Glutamine |

| Intermediate | α-Ketoglutaramate (αKGM) |

| Co-product | This compound (from spontaneous cyclization of αKGM) |

| Process Type | Fed-Batch |

| Isolated Yield (Co-product) | >9 g |

| Key Advantage | Equilibrium shift enhances productivity; generates a valuable co-product |

Challenges and Strategies in Preparative Scale Synthesis and Purification for Research

The synthesis and purification of this compound on a preparative scale, essential for providing sufficient quantities for research applications, present a unique set of challenges. These challenges primarily revolve around achieving high yield and purity, ensuring stereochemical integrity, and developing scalable and efficient downstream processing methods.

However, scaling up this synthesis for preparative purposes is not without its hurdles. One of the primary concerns is maintaining the stability and activity of the enzyme over extended operation times and at higher substrate concentrations. nih.gov While enzyme immobilization is a theoretical strategy to enhance stability, it was not employed in the noted study to avoid introducing a secondary solid phase that could complicate the downstream purification. nih.gov Temperature is another critical parameter that needs careful optimization; while higher temperatures can increase reaction rates, they can also lead to decreased enzyme stability. A compromise of 40°C was chosen in the aforementioned study to balance these factors. acs.org

The purification of this compound from the complex reaction mixture presents its own set of challenges. The compound is isolated from the solid-free solution after the primary product, L-homophenylalanine, is removed by crystallization. acs.org An ion-exchanger-based downstream processing approach is then employed to isolate and purify the this compound. acs.org

At a preparative scale, ion-exchange chromatography can be fraught with difficulties. Achieving high resolution and purity is paramount, and this can be affected by several factors. The presence of unreacted starting materials, co-products, and other metabolites from the whole-cell biocatalyst can lead to co-elution with the target compound. The similar physicochemical properties of these impurities can make their separation from this compound challenging.

Strategies to overcome these purification challenges involve the careful selection of the ion-exchange resin and the optimization of the chromatographic conditions. This includes adjusting the pH and ionic strength of the loading and elution buffers to maximize the differential binding of this compound and the impurities. cytivalifesciences.com A shallow elution gradient, as opposed to a steep one, can significantly improve the separation of closely eluting compounds. Furthermore, managing the sample load is crucial; overloading the column can lead to peak broadening and a loss of resolution.

The stability of this compound during purification is another important consideration. As a cyclic α-keto acid, it may be susceptible to degradation under harsh pH or temperature conditions. Therefore, the purification strategy must be designed to be as mild as possible to preserve the integrity of the molecule. Authentic standards of this compound (in its equilibrated form as α-ketoglutaramate) have been shown to be stable for at least 6 months when stored in a potassium phosphate buffer at pH 7.2 and -20°C, suggesting that maintaining a near-neutral pH and low temperatures during purification would be beneficial. nih.gov

The table below summarizes the key aspects of the preparative scale synthesis and purification of this compound based on the available research findings.

| Parameter | Details | Source |

| Synthesis Method | Coupled enzymatic synthesis using an α-transaminase | nih.gov |

| Process Type | Fed-batch | nih.gov |

| Scale | Gram scale | nih.gov |

| Yield | > 9 g | nih.gov |

| Purification Method | Ion-exchanger-based downstream processing | acs.org |

| Key Synthesis Challenge | Maintaining enzyme stability and activity | nih.gov |

| Key Purification Challenge | Separation from structurally similar impurities | cytivalifesciences.com |

| Strategy for Synthesis | Optimization of temperature and use of a fed-batch system | nih.govacs.org |

| Strategy for Purification | Optimization of ion-exchange chromatography parameters (resin, pH, ionic strength, gradient) | cytivalifesciences.com |

Emerging Research Frontiers and Methodological Considerations

Strategies for Elucidating Comprehensive Biological Importance in Diverse Organisms

Under physiological conditions, 2-hydroxy-5-oxoproline exists in equilibrium with its open-chain form, α-ketoglutaramate (KGM). nih.govnih.gov This compound has been identified in various organisms, from bacteria to plants and animals, suggesting a conserved biological importance. google.com

In humans , elevated urinary levels of this compound have been observed in patients with primary hyperammonemia resulting from inherited defects in the urea (B33335) cycle enzymes. researchgate.netnih.gov This finding points to a role for the glutaminase (B10826351) II pathway in nitrogen metabolism, particularly under conditions of ammonia (B1221849) stress. nih.gov The accumulation of this compound in these disorders is thought to be linked to increased glutamine synthesis in response to hyperammonemia. nih.gov

In plants , this compound and its analogs have been shown to have significant effects on growth and development. google.comuniumbioscience.com Application of these compounds can lead to increased carbon dioxide fixation, growth, dry weight, and nutritional value. google.com It appears to play a role in monitoring nitrogen assimilation, and its application can upregulate nitrogen uptake and assimilation mechanisms, making the plant more nutritionally efficient. uniumbioscience.com

To further elucidate its comprehensive biological importance, researchers are employing various strategies. These include metabolomic studies to quantify its levels in different biological fluids and tissues under various physiological and pathological conditions. nih.gov Genetic studies in model organisms can also help to understand the function of the enzymes involved in its metabolism.

Advanced Approaches for Investigating Molecular Mechanisms and Cellular Interactions

Understanding the molecular mechanisms by which this compound exerts its effects and how it interacts with cellular components is a key area of ongoing research. At the cellular level, this compound is formed from the transamination of glutamine. google.com

Advanced analytical techniques are crucial for these investigations. Gas chromatography/mass spectrometry (GC/MS) has been instrumental in identifying and quantifying this compound in biological samples like urine. researchgate.netnih.govnih.gov The development of sensitive and specific assays is ongoing to accurately measure its concentration and track its metabolic fate.

Investigating its cellular interactions involves studying its effects on various metabolic pathways. For example, its connection to the γ-glutamyl cycle and glutathione (B108866) metabolism is an area of interest. nih.govresearchgate.net The accumulation of 5-oxoproline (pyroglutamic acid), a related compound, is associated with inherited defects in this cycle and can lead to significant clinical manifestations. nih.gov While distinct from this compound, the study of 5-oxoproline provides insights into the broader implications of disruptions in related metabolic pathways. nih.govnih.gov

Future research will likely involve a combination of metabolomics, proteomics, and genetic approaches to build a comprehensive picture of the molecular and cellular functions of this compound. These advanced methodologies will be essential to unravel its complex roles in health and disease.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 2-Hydroxy-5-oxoproline (KGM) in biological samples, and how can their reproducibility be ensured?

- Methodology : Gas chromatography-mass spectrometry (GC/MS) with trimethylsilyl (TMS) derivatization is the gold standard. Derivatize KGM using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS) to enhance volatility. Use stable isotope-labeled internal standards (e.g., M-KGM) to correct for matrix effects and instrument variability. For urine samples, pretreat with urease to remove urea interference and precipitate proteins via acidification .

- Reproducibility : Validate the method with calibration curves (linear range: 5–200 nmol/mL) and precision tests (intra-day CV < 10%). Include quality controls in each batch .

Q. How should researchers address potential interferences from structural isomers during KGM quantification?

- Resolution Strategy : Use GC columns with high selectivity (e.g., DB-5MS) to separate KGM and its stereoisomers. Monitor specific ion fragments (e.g., m/z 244 for KGM; m/z 258 for M-KGM) to avoid cross-contribution. Confirm peak purity via retention time alignment and spectral deconvolution .

Q. What protocols ensure accurate normalization of urinary KGM levels in metabolic studies?

- Normalization : Express KGM relative to creatinine to account for urine dilution. Note that creatinine measurements via GC/MS include both creatinine and creatine due to acid-induced conversion during sample preparation. Validate normalization with age-stratified reference ranges (e.g., 0.53–2.25 mmol/mol creatinine in adolescents) .

Advanced Research Questions

Q. How can researchers statistically account for age-related variations in urinary KGM/creatinine ratios when designing studies on hyperammonemia?

- Statistical Design : Stratify cohorts by age (e.g., neonates, 1–3 years, adults) to control for natural decline in KGM levels (e.g., from ~5.5 mmol/mol creatinine in infants to ~1.5 mmol/mol in adults). Use unpaired t-tests to compare patient vs. control groups and linear regression to model age-dependent trends .

- Example : In urea cycle disorder (UCD) studies, patients aged 4–28 days showed KGM levels 3× higher than age-matched controls (p = 1.5×10⁻⁶) .

Q. What experimental strategies validate the stability of KGM in stored urine samples, and how do these impact longitudinal study designs?

- Stability Testing : Aliquot urine samples and store at −20°C. Compare fresh vs. frozen-thawed samples using paired t-tests (n = 67, p = 0.22) and linear regression (R² = 0.85). M-KGM as an internal standard confirms no degradation over 6 months .

- Implications : Avoid freeze-thaw cycles and use cryoprotectants for multi-center studies to prevent pre-analytical variability.

Q. How do contradictions in KGM levels between hyperammonemia subtypes inform hypotheses about metabolic dysregulation?

- Data Interpretation : Primary hyperammonemia (e.g., CPS-I deficiency) shows elevated KGM (e.g., 35.4 mmol/mol creatinine in OTC deficiency) due to α-ketoglutaramate accumulation, while secondary hyperammonemia (e.g., propionic acidemia) may lack significant changes. Use metabolomic profiling to link KGM to ω-amidase activity in nitrogen salvage pathways .

- Case Study : In CPS-I patients, urinary KGM correlated with blood ammonia (r = 0.89), but orotate levels remained unaffected, suggesting compartment-specific metabolic disruptions .

Q. What enzymatic pathways link KGM to urea cycle disorders, and how can this inform therapeutic targets?

- Mechanistic Insight : KGM is the lactam form of α-ketoglutaramate, a substrate for ω-amidase. In UCDs, impaired ammonia detoxification increases α-ketoglutaramate, which cyclizes to KGM. Targeting ω-amidase activity or glutaminase may modulate this pathway .

- Experimental Validation : Use siRNA knockdown of ω-amidase in cell models to quantify KGM accumulation via LC-MS/MS. Compare with patient-derived fibroblasts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.